Thromboxane B2-d4

概要

説明

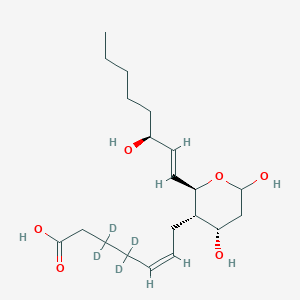

Thromboxane B2-d4 (TXB2-d4) is a deuterated analog of thromboxane B2 (TXB2), a stable metabolite of thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction. TXB2-d4 contains four deuterium atoms at the 3, 3', 4, and 4' positions, making it distinguishable from endogenous TXB2 in mass spectrometry (MS)-based assays . It is widely used as an internal standard for precise quantification of TXB2 in biological samples via gas chromatography (GC) or liquid chromatography (LC)-MS . Its stability and lack of biological activity ensure reliable measurement of TXB2 levels in studies investigating TXA2's role in thrombosis, inflammation, and vascular diseases .

準備方法

The synthesis of thromboxane B2-d4 involves the incorporation of deuterium atoms into the thromboxane B2 molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The specific reaction conditions and industrial production methods for this compound are not widely documented in the literature. it is known that the compound is available in high purity (≥99% deuterated forms) and is typically formulated as a solution in methyl acetate .

化学反応の分析

Chemical Stability and Isotopic Labeling

TXB2-d4 incorporates four deuterium atoms at specific positions, enhancing its stability during sample preparation and analysis. This isotopic labeling minimizes interference from endogenous TXB2 in biological matrices, ensuring precise quantification. Key characteristics include:

-

Molecular Formula : C₂₀H₂₈D₄O₆

-

Molecular Weight : 376.5 g/mol (vs. 372.5 g/mol for unlabeled TXB2) .

-

Stability : Resists degradation during methanol-based protein precipitation and solid-phase extraction (SPE) steps, as shown in plasma sample workflows .

Analytical Workflow Integration

TXB2-d4 is critical for normalizing matrix effects and recovery variations in LC-MS/MS protocols. A representative workflow includes:

Sample Preparation

-

Protein Precipitation : Plasma samples (80–240 µl) are spiked with TXB2-d4 (8 ng) in methanol, followed by vortexing and centrifugation (3000g, 10 min at 4°C) .

-

SPE Purification : Oasis HLB cartridges (30 mg) are used with 0.05% formic acid for loading and methanol for elution.

LC-MS/MS Parameters

| Parameter | Value/Description |

|---|---|

| Column | C18 reversed-phase (2.1 × 100 mm, 1.7 µm) |

| Mobile Phase | Water/acetonitrile with 0.1% formic acid |

| Ionization Mode | Electrospray ionization (ESI) negative |

| MRM Transition | m/z 375.3 → 197.1 (quantifier) |

Performance Metrics

Validation studies in human plasma demonstrate:

-

Recovery Efficiency : 33–125% across eicosanoids, with

科学的研究の応用

Analytical Applications

1.1 Internal Standard for Quantification

TXB2-d4 is primarily utilized as an internal standard in the quantification of thromboxane B2 (TXB2) using advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The deuterated compound allows for accurate measurement by compensating for variability in sample preparation and analysis, thus improving the reliability of results .

| Methodology | Application |

|---|---|

| GC-MS | Quantification of TXB2 in biological samples |

| LC-MS | Simultaneous quantification of multiple eicosanoids |

1.2 Method Development

Research has demonstrated the effectiveness of TXB2-d4 in developing highly sensitive LC-MS/MS methods for quantifying lipid biomarkers associated with inflammation and other physiological processes. For instance, a study reported a method capable of simultaneously quantifying over 66 eicosanoids, including TXB2, which is crucial for understanding inflammatory diseases .

Clinical Research Applications

2.1 Biomarker in Diabetes Studies

TXB2 levels have been studied extensively in the context of diabetes. A notable study indicated that platelets from insulin-independent diabetics synthesize significantly higher amounts of TXB2 compared to insulin-dependent diabetics. This finding suggests that TXB2 may serve as a potential biomarker for assessing platelet function and cardiovascular risk in diabetic patients .

Key Findings:

- Higher TXB2 synthesis correlates with increased glucose levels.

- TXB2 levels can indicate platelet sensitivity to prostacyclin, providing insights into vascular health.

2.2 Cardiovascular Disease Monitoring

TXB2-d4 has been used to monitor thromboxane production in patients with peripheral arterial occlusive disease. The generation of thromboxane is altered in these patients, and measuring TXB2 levels can provide valuable information regarding their cardiovascular status and response to treatments such as angioplasty .

Pathophysiological Insights

3.1 Inflammation and Hemostasis

Thromboxanes are known to play critical roles in inflammation and hemostasis. The application of TXB2-d4 in research helps elucidate the mechanisms by which thromboxanes contribute to conditions like stroke and renal failure. For example, studies have linked increased thromboxane production to vascular complications during inflammatory responses .

3.2 Drug Response Studies

In pharmacological research, TXB2-d4 serves as a marker for assessing the efficacy of antiplatelet drugs like aspirin. Variations in serum TXB2 levels can indicate differences in patient responses to these medications, highlighting its importance in personalized medicine approaches .

作用機序

Thromboxane B2-d4 itself is biologically inactive. its non-deuterated counterpart, thromboxane A2, exerts its effects through the thromboxane A2 receptor. Thromboxane A2 is synthesized from arachidonic acid via the cyclooxygenase pathway and acts as a potent vasoconstrictor and platelet aggregator. It plays a crucial role in hemostasis and thrombosis by promoting platelet activation and aggregation .

類似化合物との比較

Structural and Functional Differences

Thromboxane B2 (TXB2)

- Structure : A stable hydrolysis product of TXA2, with a hemiacetal ring and hydroxyl groups at positions 9, 11, and 15 .

- Role : Reflects TXA2 activity in vivo; elevated in conditions like atherosclerosis and hyperoxia-induced gut dysbiosis .

- Limitation: Rapidly metabolized via peroxisomal β-oxidation to dinor- and tetranor-metabolites (e.g., 2,3-dinor-TXB2), limiting its direct detection in urine .

Thromboxane B2-d4 (TXB2-d4)

- Structural Modification : Deuterium atoms at 3, 3', 4, and 4' positions increase molecular weight by 4 Da, enabling MS differentiation from TXB2 .

- Application: Serves as an inert internal standard for TXB2 quantification in plasma, serum, and urine .

11-Dehydro this compound

- Structure : Oxidized metabolite of TXB2 with a keto group at position 11, further deuterated for stability .

- Role : Used to quantify systemic TXA2 production via urinary excretion, as it resists peroxisomal degradation better than TXB2 .

- Key Difference : Unlike TXB2-d4, which measures immediate TXB2 levels, 11-dehydro-TXB2-d4 reflects long-term TXA2 activity .

Dinor- and Tetranor-Thromboxane Metabolites

- Structure: Chain-shortened derivatives of TXB2 (e.g., 2,3-dinor-TXB2, tetranor-TXB1) formed via peroxisomal β-oxidation .

- Role : Used in urinary assays to estimate systemic TXA2 production, especially in patients with peroxisomal disorders (e.g., Zellweger syndrome) .

- Comparison : These metabolites lack deuterium labeling, requiring separate analytical standards for quantification .

Stability and Metabolic Pathways

Analytical Performance in Research

ELISA vs. MS :

- Key Findings Using TXB2-d4: Hyperoxia reduced 11-dehydro-TXB2-d4 biosynthesis in mice, linking oxygen toxicity to impaired thromboxane metabolism . TXB2-d4 enabled accurate quantification of TXA2's role in linoleic acid metabolism suppression under hyperoxia .

生物活性

Thromboxane B2-d4 (TXB2-d4) is a deuterium-labeled derivative of Thromboxane B2 (TXB2), a significant eicosanoid involved in various physiological and pathological processes, including platelet aggregation and vasoconstriction. This article explores the biological activity, mechanisms, and implications of TXB2-d4, supported by relevant research findings and data tables.

Overview of Thromboxane B2

Thromboxane B2 is produced from arachidonic acid via the cyclooxygenase (COX) pathway and plays a crucial role in hemostasis and vascular function. It is primarily synthesized in platelets and has potent effects on vascular smooth muscle contraction and platelet activation, contributing to thrombus formation.

Biological Activity of TXB2-d4

Mechanism of Action:

- TXB2 acts through specific thromboxane receptors (TP receptors), which are G protein-coupled receptors. Activation of these receptors leads to increased intracellular calcium levels, resulting in smooth muscle contraction and enhanced platelet aggregation.

Clinical Relevance:

- Elevated levels of TXB2 are associated with various cardiovascular diseases, including coronary artery disease and atherosclerosis. Studies have shown that TXB2 levels correlate with disease severity and can serve as a biomarker for thrombotic events.

Case Studies and Clinical Investigations

-

Coronary Atherosclerosis Study:

In a study examining plasma levels of TXB2 in patients with coronary atherosclerosis, it was found that TXB2 levels were significantly higher in affected individuals compared to healthy controls (89 ± 136 vs. 6.87 ± 2.24 pg/mL; p<0.05) . This suggests that TXB2 plays a role in the pathophysiology of coronary artery disease.Group TXB2 Levels (pg/mL) p-value Control 6.87 ± 2.24 Coronary Atherosclerosis 89 ± 136 <0.05 -

Inhibition Studies:

Research has demonstrated that specific inhibitors of thromboxane synthesis can enhance coronary blood flow and reduce myocardial ischemia . This highlights the potential therapeutic applications of targeting TXB2 pathways in cardiovascular diseases. -

Metabolomic Analysis:

A metabolomic study reported a significant decrease in urinary 11-dehydro-TXB2 levels after aspirin treatment, indicating the effectiveness of anti-thrombotic therapy . The baseline level was 381.7 ± 131.4 pg/mg creatinine, which dropped to 95.5 ± 39.0 pg/mg creatinine post-treatment (p=0.002).

Pharmacokinetics of TXB2-d4

TXB2-d4 is used as an internal standard in quantitative analyses via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Deuteration can alter the pharmacokinetic properties of compounds, potentially enhancing their stability and bioavailability .

Q & A

Basic Research Questions

Q. What is the primary role of Thromboxane B2-d4 in experimental studies, and how is it methodologically applied?

this compound (TXB2-d4) is a deuterated internal standard used to quantify endogenous TXB2 via mass spectrometry (GC- or LC-MS). Its isotopic labeling ensures minimal interference with the analyte while providing high precision in correcting for matrix effects and instrument variability. Researchers typically spike known concentrations of TXB2-d4 into biological samples (e.g., serum, urine) before extraction. The ratio of TXB2 to TXB2-d4 peak areas allows absolute quantification, compensating for recovery inefficiencies .

Q. How should researchers design experiments to validate TXB2-d4 as an internal standard for TXB2 quantification?

Validation requires:

- Linearity: Establishing a calibration curve with TXB2-d4 across expected physiological ranges (e.g., 0.1–100 ng/mL).

- Recovery Efficiency: Comparing spiked TXB2-d4 in pre- vs. post-extraction samples to assess losses.

- Precision/Accuracy: Intra- and inter-day replicates to determine coefficient of variation (<15%) and accuracy (85–115%).

- Matrix Effects: Testing interference from biological matrices (e.g., plasma lipids) via post-column infusion studies .

Q. What are the critical considerations for sample preparation when quantifying TXB2 using TXB2-d4?

- Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is preferred over protein precipitation to minimize matrix interference.

- Stability: Samples must be stored at -80°C to prevent TXB2 degradation. Thawing should be rapid and on ice.

- Derivatization: For GC-MS, methyl ester or trimethylsilyl derivatives enhance volatility. LC-MS typically avoids derivatization .

Advanced Research Questions

Q. How can researchers resolve contradictions in TXB2-d4 data when observed values conflict with theoretical models (e.g., unexpected isotopic ratios)?

Contradictions may arise from:

- Isotopic Impurities: Verify TXB2-d4 purity via high-resolution MS to rule out unlabeled or partially labeled contaminants.

- Ion Suppression: Use matrix-matched calibration curves and adjust ionization settings (e.g., ESI voltage).

- Cross-Reactivity: Confirm antibody specificity in immunoassays if used alongside MS. Statistical corrections (e.g., Welch’s t-test for unequal variances) may address outliers .

Q. What advanced methodologies are recommended for distinguishing TXB2-d4 from co-eluting metabolites in complex biological samples?

- Chromatographic Optimization: Employ UPLC with C18 columns (1.7 µm particles) and gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to separate TXB2-d4 from structurally similar eicosanoids.

- High-Resolution MS: Use Q-TOF or Orbitrap systems (resolution >30,000) to differentiate isotopes and adducts.

- MS/MS Fragmentation: Monitor unique transitions (e.g., m/z 369 → 169 for TXB2-d4) to enhance specificity .

Q. How can researchers design longitudinal studies to assess intrarenal vs. systemic TXA2 synthesis using TXB2-d4?

- Sample Types: Compare urinary TXB2 (intrarenal) with serum TXB2 metabolites (11-dehydro-TXB2, 2,3-dinor-TXB2) using TXB2-d4 as an internal standard.

- Time Points: Collect samples at baseline and post-intervention (e.g., COX inhibitor administration).

- Statistical Models: Mixed-effects ANOVA with Bonferroni correction for repeated measures and multiple comparisons .

Q. What are the pitfalls in correlating TXB2-d4 measurements with platelet activation status in disease models (e.g., diabetes)?

- Confounding Factors: Elevated urinary TXB2 in diabetes may reflect renal inflammation rather than platelet activation. Use parallel assays (e.g., β-thromboglobulin ELISA) to isolate platelet-specific activity.

- Sample Hemolysis: Hemolyzed samples release platelet-derived TXB2, leading to false positives. Centrifuge blood at 2,500 × g within 30 minutes of collection .

Q. Methodological Best Practices

Q. How to ensure ethical and reproducible use of TXB2-d4 in preclinical studies?

- Ethical Compliance: Obtain institutional approval for animal/human studies. For human trials, register protocols in primary trial registries (e.g., ClinicalTrials.gov ) and document informed consent .

- Data Transparency: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw MS spectra and calibration data in supplementary materials .

Q. What frameworks (e.g., FINER, PICO) are suitable for formulating TXB2-d4-related research questions?

- FINER Criteria: Ensure questions are Feasible (e.g., accessible MS instrumentation), Novel (e.g., unexplored TXA2 pathways in renal fibrosis), and Relevant (e.g., mechanistic insights into thrombotic disorders).

- PICO Framework: Define Population (e.g., diabetic patients), Intervention (e.g., aspirin therapy), Comparison (e.g., healthy controls), Outcome (e.g., urinary TXB2 levels) .

特性

IUPAC Name |

(Z)-3,3,4,4-tetradeuterio-7-[(2R,3S,4S)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,20-22,25H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/b7-4-,13-12+/t15-,16-,17-,18+,20?/m0/s1/i5D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRNNGPBEPRNAR-LCGOHBJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](CC(O[C@@H]1/C=C/[C@H](CCCCC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。